![molecular formula C20H13BrClN3O B11183801 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11183801.png)
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of solid support catalysts such as Al2O3 and TiCl4 . These methods are designed to optimize yield and minimize waste, aligning with environmental and economic considerations.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the functionalization of imidazo[1,2-a]pyridines can be achieved through radical reactions using transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives are known to act as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators . These interactions can lead to various biological effects, including the inhibition of cell proliferation and modulation of neurotransmitter activity.
Comparison with Similar Compounds
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide can be compared with other similar compounds, such as:
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic drug.
Saripidem: Another anxiolytic drug.
Olprione: A drug used to treat heart failure.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and therapeutic applications
Properties
Molecular Formula |
C20H13BrClN3O |
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Molecular Weight |
426.7 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H13BrClN3O/c21-15-8-4-14(5-9-15)20(26)24-19-18(13-6-10-16(22)11-7-13)23-17-3-1-2-12-25(17)19/h1-12H,(H,24,26) |
InChI Key |
XWOWDGOPDYZRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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